molecular formula C₃₀H₄₈O₄Si B1146004 (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol CAS No. 1248589-64-1

(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol

Cat. No.: B1146004
CAS No.: 1248589-64-1
M. Wt: 500.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-trioliol involves several steps, typically starting with a steroid precursor. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.

    Alkyne Addition: The addition of a propynyl group is achieved through a coupling reaction, often using a palladium catalyst.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-trioliol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation and other substitution reactions can be performed on the steroid backbone using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: NBS in carbon tetrachloride (CCl4) under UV light.

Major Products

Scientific Research Applications

(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-trioliol is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies of steroid metabolism and hormone action.

    Industry: Used in the production of specialized biochemical reagents and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methylene groups play a crucial role in binding to these targets, influencing various biochemical pathways. The propynyl group may also contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 17-(O-tert-Butyldimethylsilyl-1-propynyl-3-hydroxy)-6beta,7beta:15beta,16beta-dimethyleneandrostane-3beta,5beta,17beta-diol
  • 17-(O-tert-Butyldimethylsilyl-1-propynyl-3-hydroxy)-6beta,7beta:15beta,16beta-dimethyleneandrostane-3beta,5beta,17beta-ketone

Uniqueness

What sets (1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-trioliol apart is its unique combination of functional groups and its specific configuration, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4Si/c1-26(2,3)35(6,7)34-14-8-11-29(32)23-16-20(23)25-24-19-15-22(19)30(33)17-18(31)9-12-27(30,4)21(24)10-13-28(25,29)5/h18-25,31-33H,9-10,12-17H2,1-7H3/t18-,19-,20?,21-,22+,23-,24+,25?,27+,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDLDDUWCADCIH-MYWOBKMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5(C#CCO[Si](C)(C)C(C)(C)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5(C4C6C[C@@H]6[C@]5(C#CCO[Si](C)(C)C(C)(C)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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